GW3965 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action
GW3965 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW3965 hydrochloride is a potent and selective synthetic, non-steroidal agonist for the Liver X Receptor (LXR). This small molecule has become an invaluable tool in metabolic and cardiovascular research due to its ability to modulate critical pathways in cholesterol homeostasis, inflammation, and cellular proliferation. This technical guide provides a comprehensive overview of the core mechanism of action of GW3965, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.
Core Mechanism of Action: LXR Agonism
GW3965 functions as a full agonist for both LXR alpha (LXRα) and LXR beta (LXRβ), which are nuclear receptors that play a central role in regulating gene expression. Upon binding, GW3965 induces a conformational change in the LXR, leading to the recruitment of coactivator proteins, such as the steroid receptor coactivator 1 (SRC-1).[1] This complex then binds to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes, thereby initiating their transcription.[2]
The activation of LXRs by GW3965 has been shown to be highly selective, with minimal activity on other nuclear receptors.[1] The compound is orally active and has been demonstrated to effectively modulate LXR target gene expression in vivo.[1]
Signaling Pathway of GW3965
The primary signaling cascade initiated by GW3965 involves the activation of the LXR/RXR heterodimer and subsequent gene transcription.
Caption: GW3965 signaling pathway.
Quantitative Data
The biological activity of GW3965 has been quantified in various in vitro and in vivo studies.
In Vitro Activity
| Parameter | Species | LXR Subtype | Value | Reference |
| EC50 | Human | LXRα | 190 nM | [1][3][4] |
| Human | LXRβ | 30 nM | [1][3][4] | |
| EC50 (SRC-1 Recruitment) | Human | LXRα | 125 nM | [1] |
| EC50 (Cholesterol Efflux) | - | - | 0.01 µM | [1] |
In Vivo Effects
| Model | Treatment Dose & Duration | Key Findings | Reference |
| LDLR-/- Mice | 10 mg/kg/day for 12 weeks | 53% reduction in atherosclerotic lesion area in males, 34% in females.[5] | [5] |
| ApoE-/- Mice | 10 mg/kg/day for 12 weeks | 47% reduction in atherosclerotic lesion area in males.[5] | [5] |
| Wild-type Mice | 10 mg/kg | 8-fold increase in ABCA1 expression; 30% increase in HDL levels.[1] | [1] |
| Sprague-Dawley Rats | 10 mg/kg/day for 7-15 days | Reduced angiotensin II-mediated increases in blood pressure.[6] | [6] |
| Glioblastoma Mouse Model | 40 mg/kg (p.o.) | 59% inhibition of tumor growth; 25-fold increase in GBM cell apoptosis.[3][4] | [3][4] |
Key Target Genes and Their Functions
Activation of LXR by GW3965 leads to the upregulation of a suite of genes primarily involved in reverse cholesterol transport and lipid metabolism.
| Target Gene | Function | Effect of GW3965 Activation | Reference |
| ABCA1 (ATP-binding cassette transporter A1) | Mediates the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoproteins. | Upregulates expression, promoting reverse cholesterol transport.[1][3][4][5][7][8] | [1][3][4][5][7][8] |
| ABCG1 (ATP-binding cassette transporter G1) | Promotes the efflux of cholesterol to HDL particles. | Induces expression, contributing to cholesterol homeostasis.[5][7][9] | [5][7][9] |
| ApoE (Apolipoprotein E) | A major component of lipoproteins, involved in the transport of lipids. | Upregulates expression.[5][8][9] | [5][8][9] |
| SREBP-1c (Sterol regulatory element-binding protein 1c) | A key transcription factor that activates genes involved in fatty acid and triglyceride synthesis. | Induces expression, which can lead to hypertriglyceridemia and hepatic steatosis.[7][10] | [7][10] |
| IDOL (Inducible degrader of the LDLR) | An E3 ubiquitin ligase that targets the LDL receptor for degradation. | Upregulates expression, reducing LDL receptor levels.[3][4] | [3][4] |
| CYP7A1 (Cholesterol 7α-hydroxylase) | The rate-limiting enzyme in the conversion of cholesterol to bile acids in the liver. | Upregulates expression in rodents.[6] | [6] |
Experimental Protocols
The following are representative protocols for in vitro and in vivo studies using GW3965.
In Vitro Cell-Based Reporter Gene Assay
This protocol is designed to measure the potency and efficacy of GW3965 in activating LXRα and LXRβ.
Caption: Workflow for a cell-based reporter gene assay.
Methodology:
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Cell Culture: HEK293 cells are cultured in appropriate media.[1]
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Transfection: Cells are co-transfected with expression vectors for human LXRα or LXRβ, human RXRα, and a luciferase reporter plasmid containing LXR response elements.[1]
-
Treatment: After a recovery period, cells are treated with a range of concentrations of GW3965 hydrochloride.
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Incubation: Cells are incubated for 20-24 hours to allow for gene expression.[1]
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Lysis and Assay: Cells are lysed, and luciferase activity is measured using a luminometer.
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Data Analysis: The resulting data is used to generate dose-response curves and calculate EC50 values.
In Vivo Atherosclerosis Study in Mouse Models
This protocol outlines a typical study to evaluate the anti-atherogenic effects of GW3965 in mouse models of atherosclerosis.
Methodology:
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Animal Model: LDLR-/- or ApoE-/- mice, which are genetically predisposed to developing atherosclerosis, are used.[5]
-
Diet and Treatment: Mice are fed an atherogenic, high-fat diet. Treatment groups receive the high-fat diet supplemented with GW3965 at a specified dose (e.g., 10 mg/kg body weight).[5]
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Treatment Duration: The treatment period is typically several weeks (e.g., 12 weeks) to allow for the development and progression of atherosclerotic lesions.[5]
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Monitoring: Body weight and food consumption are monitored throughout the study. Plasma levels of GW3965, total cholesterol, and triglycerides are measured at regular intervals.[5]
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Tissue Collection and Analysis: At the end of the study, mice are euthanized, and the aortas are dissected. The extent of atherosclerotic lesions is quantified by staining (e.g., with Oil Red O) and image analysis. Gene expression analysis in tissues like the aorta and liver can be performed using quantitative PCR to measure the expression of LXR target genes.[5][7]
Conclusion
GW3965 hydrochloride is a powerful research tool for investigating the roles of LXRα and LXRβ in various physiological and pathological processes. Its primary mechanism of action is the direct activation of LXRs, leading to the transcriptional regulation of a network of genes involved in cholesterol metabolism, inflammation, and cell fate. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize GW3965 in their studies. While the therapeutic potential of LXR agonists is significant, particularly in the context of atherosclerosis, the induction of lipogenic genes like SREBP-1c, leading to hypertriglyceridemia, remains a key consideration for clinical development.[5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. GW3965, a synthetic liver X receptor (LXR) agonist, reduces angiotensin II-mediated pressor responses in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. svn.bmj.com [svn.bmj.com]
- 9. The Liver X Receptor Is Selectively Modulated to Differentially Alter Female Mammary Metastasis-associated Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
